molecular formula C15H14ClNO3 B2701118 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol CAS No. 1091617-54-7

4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol

Cat. No.: B2701118
CAS No.: 1091617-54-7
M. Wt: 291.73
InChI Key: OHDOFOQCSBPFDW-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the available sources.

Future Directions

The future directions for research on 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol are not specified in the available sources. As a biochemical used in proteomics research , it may have potential applications in the study of protein function and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-2-[(2,5-dimethoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-12-4-6-15(20-2)13(8-12)17-9-10-7-11(16)3-5-14(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDOFOQCSBPFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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